molecular formula C22H22FNO5S2 B2446910 N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 923122-68-3

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2446910
CAS No.: 923122-68-3
M. Wt: 463.54
InChI Key: SVNBSEOITITVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H22FNO5S2 and its molecular weight is 463.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F4N2O3S2, with a molecular weight of approximately 482.93 g/mol. The structure features a sulfonamide group, a thiophene ring, and various substituents that may contribute to its biological properties.

Property Value
Molecular FormulaC22H22F4N2O3S2
Molecular Weight482.93 g/mol
Structure FeaturesSulfonamide, Thiophene
Unique PropertiesPotential anti-inflammatory and neuroprotective effects

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The mechanisms may involve:

  • Signal Transduction Modulation : Influencing pathways that regulate cellular responses.
  • Gene Expression Regulation : Affecting transcription factors that modulate gene activity.
  • Metabolic Pathway Interference : Altering metabolic processes through enzyme inhibition.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Properties : Preliminary studies suggest its potential in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment.
  • Enzyme Inhibition : It has been reported to inhibit specific enzymes linked to inflammatory pathways, contributing to its therapeutic effects.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Anti-inflammatory Activity :
    • A study demonstrated that the compound significantly reduced the levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.
  • Neuroprotection Study :
    • In a model of oxidative stress-induced neuronal damage, the compound exhibited a dose-dependent protective effect on neuronal cells, suggesting its utility in treating conditions like Alzheimer's disease.
  • Enzyme Interaction Analysis :
    • Research conducted on enzyme assays revealed that the compound effectively inhibited COX-2 activity, supporting its role in managing pain and inflammation.

Data Tables

The following table summarizes key findings from various studies:

Study Activity Assessed Outcome
Anti-inflammatory ActivityCytokine levels (TNF-alpha)Significant reduction observed
NeuroprotectionNeuronal cell viabilityDose-dependent protection against oxidative stress
Enzyme InhibitionCOX-2 activityEffective inhibition noted

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO5S2/c1-15-12-16(9-10-17(15)23)31(26,27)21(20-8-5-11-30-20)13-24-22(25)14-29-19-7-4-3-6-18(19)28-2/h3-12,21H,13-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNBSEOITITVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC=C2OC)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.